1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine,monohydrochloride

Monoamine transporter inhibition Serotonin transporter (SERT) Dopamine transporter (DAT)

1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine monohydrochloride (5-MAPDB) is a dihydrobenzofuran-substituted phenethylamine classified as an entactogenic research chemical within the aminoalkylbenzofuran class. It is the N-methyl derivative of 5-APDB and the dihydrobenzofuran analog of 5-MAPB, sharing structural ancestry with MDMA but possessing a saturated furan ring that distinguishes it from fully aromatic benzofuran congeners.

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
Cat. No. B12356460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine,monohydrochloride
Molecular FormulaC12H18ClNO
Molecular Weight227.73 g/mol
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCC2)NC.Cl
InChIInChI=1S/C12H17NO.ClH/c1-9(13-2)7-10-3-4-12-11(8-10)5-6-14-12;/h3-4,8-9,13H,5-7H2,1-2H3;1H
InChIKeySNKQJPXBUWUICI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-MAPDB Hydrochloride: Procurement-Grade Reference Standard for Dihydrobenzofuran Entactogen Research


1-(2,3-Dihydrobenzofuran-5-yl)-N-methylpropan-2-amine monohydrochloride (5-MAPDB) is a dihydrobenzofuran-substituted phenethylamine classified as an entactogenic research chemical within the aminoalkylbenzofuran class [1]. It is the N-methyl derivative of 5-APDB and the dihydrobenzofuran analog of 5-MAPB, sharing structural ancestry with MDMA but possessing a saturated furan ring that distinguishes it from fully aromatic benzofuran congeners [1]. 5-MAPDB has been pharmacologically characterized in vitro as a relatively selective serotonin releaser with a receptor interaction profile that differs quantitatively from its closest structural analogs in monoamine transporter inhibition ratios, 5-HT2B receptor activation, and 5-HT2C binding affinity [1].

Why 5-MAPDB Cannot Be Interchanged with 5-APDB, 6-MAPDB, or 5-MAPB in Research Protocols


The benzofuran and dihydrobenzofuran class includes multiple compounds—5-APDB, 6-APDB, 5-MAPB, and 5-APB—that differ only in N-alkylation status, ring saturation, or substitution position yet display pharmacologically consequential divergence [1]. 5-MAPDB's secondary N-methylamine distinguishes it from the primary amine 5-APDB, producing a ~3.3-fold reduction in norepinephrine transporter (NET) inhibition potency and a ~1.6-fold reduction in dopamine transporter (DAT) inhibition while preserving comparable serotonin transporter (SERT) activity [1]. Critically, 5-MAPDB lacks 5-HT2B receptor agonism entirely (efficacy 0%), whereas 5-APDB and 6-APDB both act as partial 5-HT2B agonists—a property mechanistically linked to drug-induced valvulopathy [1][2]. Substituting 5-MAPDB with any in-class analog without verification would therefore introduce unanticipated serotonergic vs. dopaminergic balance shifts and potential cardiotoxic signaling that are not present in 5-MAPDB itself [1].

Quantitative Differential Evidence for 5-MAPDB Hydrochloride: Head-to-Head Comparator Data for Informed Selection


Monoamine Transporter Inhibition: 5-MAPDB Exhibits a Distinct NET/DAT/SERT Potency Signature vs. 5-APDB, 6-APDB, and MDMA

In a head-to-head in vitro study using HEK 293 cells expressing human monoamine transporters, 5-MAPDB demonstrated a qualitatively distinct inhibition profile: NET IC50 = 0.96 μM (95% CI 0.5–1.7), DAT IC50 = 77 μM (95% CI 62–96), SERT IC50 = 1.2 μM (95% CI 0.7–2), yielding a DAT/SERT inhibition ratio of 0.02 (95% CI 0.01–0.03) [1]. This profile differs markedly from the closest comparator 5-APDB, which showed ~3.3-fold greater NET potency (IC50 0.29 μM), ~1.6-fold greater DAT potency (IC50 49 μM), and ~2.1-fold greater SERT potency (IC50 0.58 μM), with a DAT/SERT ratio of 0.01 [1]. Compared with the positional isomer 6-APDB, 5-MAPDB showed ~1.9-fold weaker SERT inhibition (6-APDB IC50 2.3 μM) and a DAT/SERT ratio 3.5-fold lower (6-APDB ratio 0.07) [1]. Relative to the prototypical entactogen MDMA, 5-MAPDB exhibited ~4.6-fold weaker DAT inhibition (MDMA IC50 16.7 μM) and a 7-fold more serotonergic DAT/SERT bias (MDMA ratio 0.14) [1].

Monoamine transporter inhibition Serotonin transporter (SERT) Dopamine transporter (DAT) Norepinephrine transporter (NET) DAT/SERT selectivity ratio

Absence of 5-HT2B Receptor Agonism: A Critical Safety-Related Differentiator from 5-APDB and 6-APDB

In functional assays of 5-HT2B receptor activation, 5-MAPDB produced no measurable agonism (EC50 <20 μM, efficacy 0% of maximum), categorically distinguishing it from structurally analogous dihydrobenzofurans [1]. By direct comparison, 5-APDB acted as a partial 5-HT2B agonist (EC50 11 ± 2 μM, efficacy 24 ± 17%), and 6-APDB exhibited even stronger partial agonism (EC50 5.9 ± 1.1 μM, efficacy 62 ± 36%) [1]. The benzofuran analog 5-APB also activated 5-HT2B (EC50 6.3 ± 2.1 μM, efficacy 54 ± 35%) [1]. 5-MAPDB's 5-HT2B-inactive profile aligns with MDMA (EC50 <20 μM, efficacy 0%) but notably diverges from the very compounds—5-APDB and 6-APDB—that are its closest dihydrobenzofuran relatives [1]. 5-MAPDB retains binding affinity at the 5-HT2B receptor binding site (Ki data reported in Table 3 of the source), indicating that the lack of functional activation is not due to absence of target engagement but rather to a lack of intrinsic efficacy [1].

5-HT2B receptor Valvulopathy risk Receptor agonism Cardiac safety pharmacology Functional selectivity

5-HT2C Receptor Binding Affinity: Submicromolar Ki with Distinction from 5-APDB and 6-APDB

In competitive radioligand binding assays, 5-MAPDB bound to the human 5-HT2C receptor with a Ki of 0.10 ± 0.02 μM, representing submicromolar affinity but approximately 1.7-fold lower affinity than both 5-APDB (Ki 0.06 ± 0.02 μM) and 6-APDB (Ki 0.06 ± 0.02 μM) [1]. This modest reduction in 5-HT2C affinity distinguishes 5-MAPDB from the primary amine analogs while remaining substantially higher than MDMA, which showed no meaningful 5-HT2C binding (Ki <13 μM) [1]. The N-methyl substitution on 5-MAPDB therefore produces a small but reproducible decrement in 5-HT2C binding relative to the des-methyl compounds, suggesting a subtle steric or electronic effect of N-alkylation on this receptor interaction [1].

5-HT2C receptor Radioligand binding Receptor affinity Serotonin receptor family Structure-activity relationship

Trace Amine-Associated Receptor 1 (TA1) Binding: Pronounced Species Selectivity Differentiates 5-MAPDB from 5-APDB

5-MAPDB exhibited a pronounced species-dependent difference in binding affinity at the trace amine-associated receptor 1 (TA1): rat TA1 Ki = 0.67 ± 0.09 μM vs. mouse TA1 Ki = 3.5 ± 0.1 μM, representing a 5.2-fold species selectivity ratio (mouse/rat) [1]. In contrast, the closest analog 5-APDB showed a much smaller species difference (rat Ki 0.49 ± 0.05 μM, mouse Ki 0.77 ± 0.06 μM; ratio 1.6-fold), while 6-APDB displayed an intermediate ratio of 4.8-fold (rat Ki 1.0 ± 0.04 μM, mouse Ki 0.21 ± 0.04 μM, inverted direction) [1]. 5-MAPDB's absolute TA1 rat affinity (0.67 μM) was weaker than 5-APDB (0.49 μM) but stronger than 6-APDB (1.0 μM), placing it as the intermediate-affinity dihydrobenzofuran at rat TA1, while showing the weakest mouse TA1 affinity among the three dihydrobenzofurans tested [1].

TAAR1 receptor Trace amine-associated receptor Species selectivity Rodent vs. human translatability Receptor binding

Analytical Reference Standard: Certified Purity, Solubility Profile, and Spectrophotometric Identity for Forensic and Research Applications

Commercially available 5-MAPDB hydrochloride is supplied as a certified analytical reference standard (Cayman Chemical Item No. 14111, CAS 2748590-04-5) with a purity specification of ≥98% as a crystalline solid . The compound has a defined solubility profile: DMF 10 mg/mL, DMSO 20 mg/mL, Ethanol 20 mg/mL, Methanol 1 mg/mL, and PBS (pH 7.2) 10 mg/mL . Its UV-Vis absorption maxima (λmax) are 232 nm and 287 nm, providing spectrophotometric identity confirmation orthogonal to mass spectrometric methods . In forensic identification contexts, 5-MAPDB shares identical exact mass and similar fragmentation patterns with its positional isomer 6-MAPDB, necessitating chromatographic separation (LC-QTOF-MS) or NMR methods for unambiguous differentiation in seized sample analysis [1]. The availability of a certified reference standard with batch-specific GC-MS spectral data enables reliable method validation and quantification that cannot be achieved with non-certified material or by proxy calibration using 5-APDB or 6-MAPDB standards [1].

Analytical reference standard Forensic toxicology Solubility profile UV-Vis spectroscopy Quality control

Optimal Research and Forensic Application Scenarios for 5-MAPDB Hydrochloride Based on Quantitative Differentiation Evidence


In Vitro Serotonergic Profiling Requiring Dihydrobenzofuran Selectivity Without 5-HT2B Agonism Confound

Investigators studying serotonin transporter-mediated release or 5-HT receptor subtype pharmacology in cell-based models should select 5-MAPDB over 5-APDB or 6-APDB when the experimental design requires a dihydrobenzofuran scaffold that avoids concurrent 5-HT2B receptor activation. As demonstrated in the Rickli et al. (2015) dataset, 5-MAPDB produces no detectable 5-HT2B functional agonism (efficacy 0%), whereas 5-APDB (24% efficacy) and 6-APDB (62% efficacy) both activate this receptor [1]. This is particularly relevant for studies investigating chronic receptor modulation or cardiotoxicity endpoints where 5-HT2B-mediated valvulopathy signaling would confound interpretation [1].

Forensic Method Development and Validation Using Certified Reference Material with Documented Analytical Identity

Forensic toxicology and seized-drug analysis laboratories require authenticated reference standards for LC-MS/MS or GC-MS method validation. 5-MAPDB hydrochloride (Cayman Item No. 14111, ≥98% purity) provides a certified reference material with defined solubility (DMSO 20 mg/mL, PBS 10 mg/mL), UV spectral identity (λmax 232, 287 nm), and access to GC-MS spectral library data . The Liu et al. (2017) study established that 5-MAPDB and 6-MAPDB share identical exact masses and similar fragmentation, requiring chromatographic resolution or NMR for unambiguous identification; procurement of the 5-MAPDB-specific certified standard is therefore essential for accurate forensic identification [2].

Structure-Activity Relationship (SAR) Studies of N-Alkylation Effects in Dihydrobenzofuran Phenethylamines

Medicinal chemistry programs exploring the pharmacological impact of N-methylation in the dihydrobenzofuran series can use 5-MAPDB as the N-methyl comparator against the primary amine 5-APDB. The Rickli et al. (2015) data provide quantitative end-points: N-methylation (5-APDB → 5-MAPDB) reduces NET inhibition potency by 3.3-fold, DAT inhibition by 1.6-fold, and SERT inhibition by 2.1-fold, while also eliminating 5-HT2B agonism and modestly reducing 5-HT2C affinity (Ki 0.06 → 0.10 μM) [1]. These data points enable multi-parameter SAR analysis within a single published dataset, reducing animal use and accelerating lead optimization cycles [1].

Preclinical Behavioral Pharmacology Studies Requiring Species-Appropriate Interpretation of TA1 Receptor Engagement

Rodent behavioral studies using 5-MAPDB must account for its pronounced species selectivity at TA1 receptors (5.2-fold rat vs. mouse difference in binding affinity) [1]. Researchers selecting between 5-MAPDB and 5-APDB for rat behavioral models should note that 5-MAPDB exhibits 1.4-fold weaker rat TA1 affinity than 5-APDB (Ki 0.67 vs. 0.49 μM), while in mouse models the difference is amplified to 4.5-fold (Ki 3.5 vs. 0.77 μM) [1]. This species-dependent TA1 profile makes 5-MAPDB the preferred tool compound when investigating the contribution of TA1 to the behavioral pharmacology of dihydrobenzofurans specifically in the rat, where its intermediate TA1 affinity avoids both high-potency TA1 engagement (as with 5-APDB) and very low TA1 engagement (as would be expected with a TA1-inactive analog) [1].

Quote Request

Request a Quote for 1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine,monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.